molecular formula C9H13N3O3 B11810430 Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Katalognummer: B11810430
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: GYBDDVPGKMJVBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a tetrahydrofuran ring attached to a triazole ring, which is further esterified with an ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with tetrahydrofuran-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. Additionally, the tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a furan ring instead of a tetrahydrofuran ring.

    Ethyl 3-(pyran-2-yl)-1H-1,2,4-triazole-5-carboxylate: Contains a pyran ring instead of a tetrahydrofuran ring.

    Ethyl 3-(tetrahydropyran-2-yl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a tetrahydropyran ring.

The uniqueness of this compound lies in its specific combination of the tetrahydrofuran and triazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H13N3O3

Molekulargewicht

211.22 g/mol

IUPAC-Name

ethyl 5-(oxolan-2-yl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C9H13N3O3/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h6H,2-5H2,1H3,(H,10,11,12)

InChI-Schlüssel

GYBDDVPGKMJVBQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NNC(=N1)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.